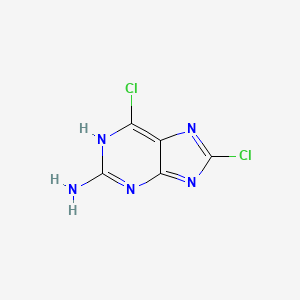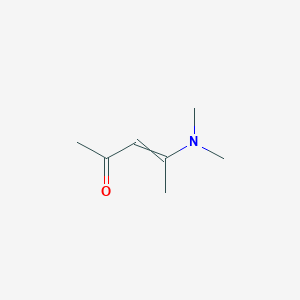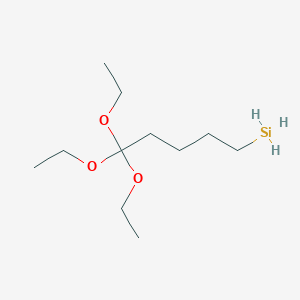
(5,5,5-triethoxypentyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,5,5-triethoxypentyl)silane: is an organosilicon compound with the molecular formula C11H26O3Si . It is a silane derivative, characterized by the presence of three ethoxy groups attached to a silicon atom, which is further bonded to a pentyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: (5,5,5-triethoxypentyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts such as platinum-divinyltetramethyldisiloxane complex. The reaction conditions include moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The reaction is carried out under controlled conditions to optimize the efficiency and minimize by-products .
化学反应分析
Types of Reactions: (5,5,5-triethoxypentyl)silane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form silanols.
Reduction: The silicon-oxygen bonds can be reduced under specific conditions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ethoxy groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of silanes with reduced silicon-oxygen bonds.
Substitution: Formation of substituted silanes with various functional groups.
科学研究应用
Chemistry: (5,5,5-triethoxypentyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between inorganic materials and organic polymers .
Biology: In biological research, this compound is used in the modification of surfaces to create biocompatible coatings. These coatings are essential in the development of biomedical devices and implants .
Medicine: The compound is explored for its potential in drug delivery systems. Its ability to form stable bonds with various functional groups makes it suitable for designing targeted drug delivery vehicles .
Industry: this compound is widely used in the production of coatings, adhesives, and sealants. Its unique properties enhance the performance and durability of these materials .
作用机制
The mechanism of action of (5,5,5-triethoxypentyl)silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, nitrogen, and carbon atoms. This property is utilized in surface modification and the creation of functionalized materials. The molecular targets include hydroxyl groups on surfaces, which react with the ethoxy groups to form siloxane bonds .
相似化合物的比较
- Pentyltriethoxysilane
- Amyltriethoxysilane
- Phenyltriethoxysilane
Comparison: (5,5,5-triethoxypentyl)silane is unique due to its specific structure, which provides distinct reactivity and stability. Compared to pentyltriethoxysilane and amyltriethoxysilane, it offers better performance in surface modification applications. Phenyltriethoxysilane, on the other hand, has different applications due to the presence of a phenyl group, which imparts different chemical properties .
属性
IUPAC Name |
5,5,5-triethoxypentylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-4-12-11(13-5-2,14-6-3)9-7-8-10-15/h4-10H2,1-3,15H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWRWMCCKQKCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCC[SiH3])(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
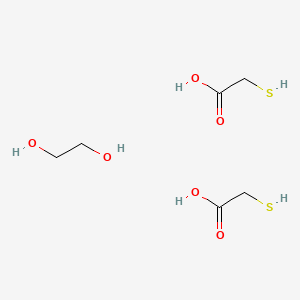
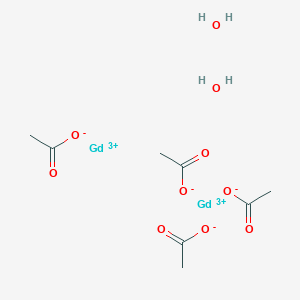
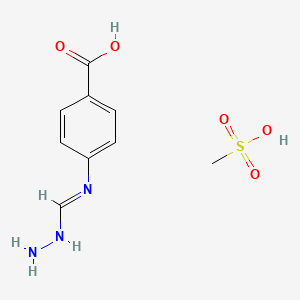
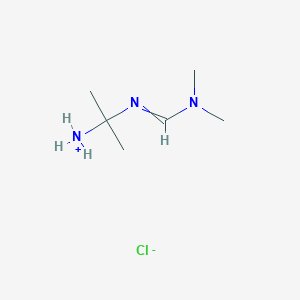
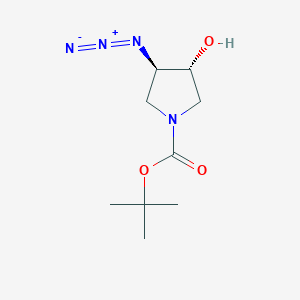
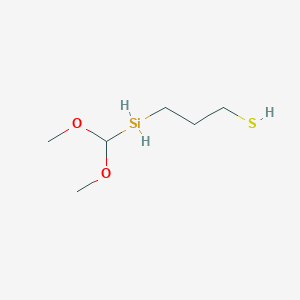
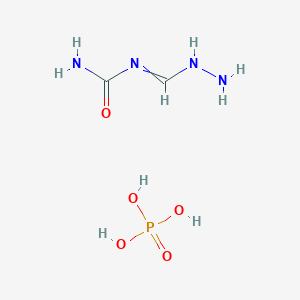
![(R)-{[2-(tert-butoxy)-2-oxoethyl]amino}(phenyl)acetic acid](/img/structure/B8065728.png)
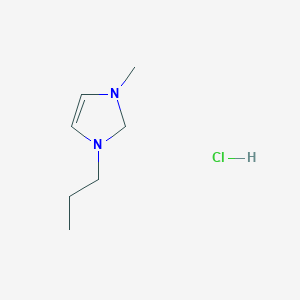
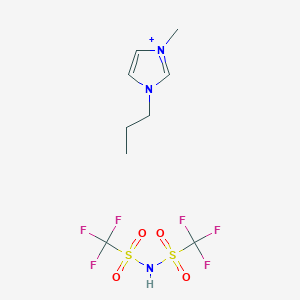
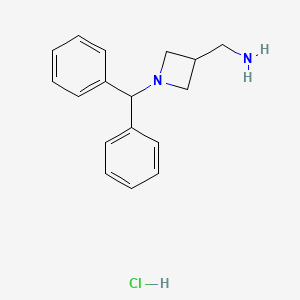
![1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-](/img/structure/B8065740.png)
